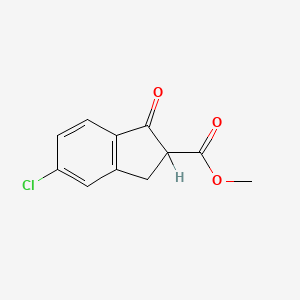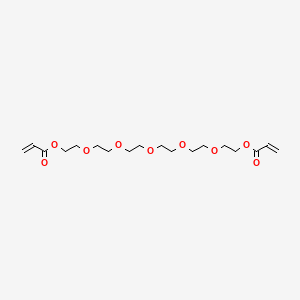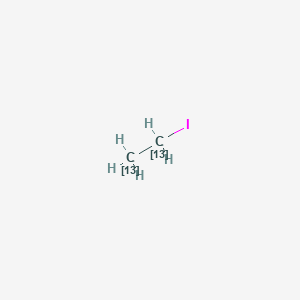
碘乙烷-13C2
描述
Iodoethane-13C2, also known as 2-iodoethane-13C2, is a halogenated hydrocarbon with a molecular formula of C2H5I13C. It is an isotopically labeled analogue of iodoethane, which is a colorless, volatile, and flammable liquid. Iodoethane-13C2 is an important organic compound used in various scientific research applications, including organic synthesis, chromatography, and spectroscopy. It is also used as a reagent in the synthesis of other compounds, such as peptides, amino acids, and nucleotides.
科学研究应用
有机合成:乙基化试剂
碘乙烷-13C2: 在有机合成中被广泛用作乙基化试剂。 它对于将乙基引入化合物尤为重要,这是合成各种有机分子的基础步骤 。该化合物与镁反应形成格氏试剂,乙基碘化镁,是众多合成途径中的关键中间体。
同位素标记:代谢组学
在代谢组学中,This compound 用于同位素标记,提供了一种跟踪和量化代谢过程的方法。 13C 同位素的掺入使研究人员能够追踪生物系统中乙基的代谢命运,有助于理解复杂的代谢网络 。
植物生理学:稳定同位素标记
该化合物在植物生理学中用于植物的稳定同位素标记。该应用对于植物代谢、胁迫响应和防御机制的研究至关重要。 通过在富含13CO2 的大气中种植植物,研究人员可以实现13C 的高度富集,这有利于后续的分析研究 。
分析化学:内标
最后,在分析化学中,This compound 用作质谱法的内标。 13C 标签为量化复杂混合物中的化合物提供参考,确保分析测量结果的准确性和精确度 。
作用机制
Target of Action
Iodoethane-13C2, also known as Ethyl-13C2 iodide, is a chemical compound used in various scientific research
Action Environment
The action, efficacy, and stability of Iodoethane-13C2 can be influenced by various environmental factors. These could include temperature, pH, and the presence of other chemicals. For example, Iodoethane-13C2 is stored at 2-8°C to maintain its stability .
生化分析
Biochemical Properties
Iodoethane-13C2 plays a significant role in various biochemical reactions, particularly in the study of metabolic flux and enzyme kinetics. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are involved in the oxidative metabolism of many substrates. The interaction between iodoethane-13C2 and these enzymes often involves the formation of reactive intermediates that can be traced using mass spectrometry due to the distinct isotopic signature of carbon-13 .
Cellular Effects
Iodoethane-13C2 affects various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can be used to trace the incorporation of carbon atoms into cellular metabolites, providing insights into metabolic pathways and fluxes. Additionally, iodoethane-13C2 has been shown to affect the expression of genes involved in metabolic regulation and stress responses .
Molecular Mechanism
The molecular mechanism of iodoethane-13C2 involves its interaction with biomolecules at the molecular level. It can bind to enzymes and proteins, leading to enzyme inhibition or activation. For example, iodoethane-13C2 can inhibit the activity of certain cytochrome P450 enzymes, affecting the metabolism of other substrates. Additionally, the incorporation of carbon-13 into metabolites allows for the tracking of metabolic changes and the identification of specific metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of iodoethane-13C2 can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that iodoethane-13C2 is relatively stable under controlled conditions, but its degradation can lead to the formation of reactive intermediates that may affect cellular processes. Long-term exposure to iodoethane-13C2 in in vitro and in vivo studies has demonstrated its impact on cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of iodoethane-13C2 vary with different dosages in animal models. At low doses, the compound is generally well-tolerated and can be used to trace metabolic pathways without causing significant toxicity. At high doses, iodoethane-13C2 can exhibit toxic effects, including respiratory irritation and potential genetic defects. These adverse effects highlight the importance of carefully controlling the dosage in experimental studies to avoid toxicity .
Metabolic Pathways
Iodoethane-13C2 is involved in several metabolic pathways, including the tricarboxylic acid (TCA) cycle and the synthesis of various biomolecules. The compound can be metabolized by enzymes such as glutaminase, which converts it to glutamate and subsequently to α-ketoglutarate. This metabolic conversion allows for the incorporation of carbon-13 into TCA cycle intermediates, providing valuable information on metabolic flux and pathway dynamics .
Transport and Distribution
The transport and distribution of iodoethane-13C2 within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, iodoethane-13C2 can be distributed to various cellular compartments, including the cytoplasm and mitochondria, where it participates in metabolic reactions .
Subcellular Localization
Iodoethane-13C2 exhibits specific subcellular localization, which can influence its activity and function. The compound can be targeted to specific cellular compartments, such as the mitochondria, through post-translational modifications or targeting signals. This localization is crucial for its role in metabolic reactions and the tracing of metabolic pathways within different cellular organelles .
属性
IUPAC Name |
iodo(1,2-13C2)ethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5I/c1-2-3/h2H2,1H3/i1+1,2+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVTICUPFWKNHNG-ZDOIIHCHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3][13CH2]I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90445966 | |
| Record name | Iodoethane-13C2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90445966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.951 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34189-74-7 | |
| Record name | Iodoethane-13C2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90445966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 34189-74-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




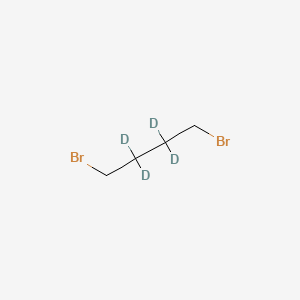
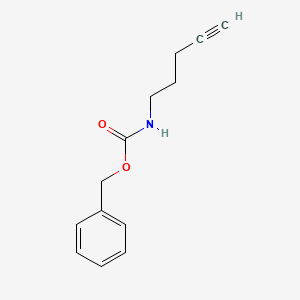
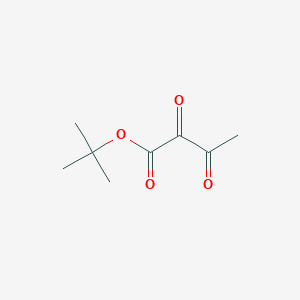

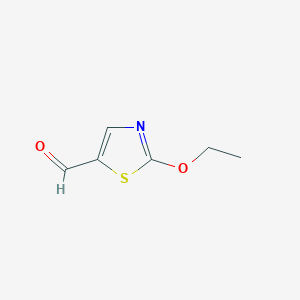
![imidazo[1,2-a][1,3,5]triazine-2,4(1H,3H)-dione](/img/structure/B1610138.png)


